molecular formula C13H14N2O3 B094538 Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-54-2

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B094538
CAS RN: 16867-54-2
M. Wt: 246.26 g/mol
InChI Key: YJTMOGMHROYTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, also known as EDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDP is a pyrimidine-based molecule that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. It has also been suggested that Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate may act by modulating the levels of certain signaling molecules in the body.
Biochemical and physiological effects:
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been shown to interact with specific proteins in the body, including enzymes and receptors, and may modulate their activity.

Advantages and Limitations for Lab Experiments

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has several advantages for use in lab experiments, including its synthetic accessibility and its potential use as a fluorescent probe. However, Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, including further research into its mechanism of action and potential use as a therapeutic agent. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate may also be useful in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the potential toxicity of Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate and its effects on the environment.

Synthesis Methods

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can be synthesized using various methods, including the reaction of 2-amino-4,6-dimethylpyridine-3-carboxylic acid with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization.

Scientific Research Applications

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, anti-cancer agent, and as a treatment for Alzheimer's disease. Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

16867-54-2

Product Name

Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-4-18-13(17)10-7-14-11-6-8(2)5-9(3)15(11)12(10)16/h5-7H,4H2,1-3H3

InChI Key

YJTMOGMHROYTOO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=C(C=C(N2C1=O)C)C

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(N2C1=O)C)C

synonyms

6,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.